(2'-Fluorobiphenyl-4-yl)(methyl)sulfane (2'-Fluorobiphenyl-4-yl)(methyl)sulfane
Brand Name: Vulcanchem
CAS No.:
VCID: VC18819347
InChI: InChI=1S/C13H11FS/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h2-9H,1H3
SMILES:
Molecular Formula: C13H11FS
Molecular Weight: 218.29 g/mol

(2'-Fluorobiphenyl-4-yl)(methyl)sulfane

CAS No.:

Cat. No.: VC18819347

Molecular Formula: C13H11FS

Molecular Weight: 218.29 g/mol

* For research use only. Not for human or veterinary use.

(2'-Fluorobiphenyl-4-yl)(methyl)sulfane -

Specification

Molecular Formula C13H11FS
Molecular Weight 218.29 g/mol
IUPAC Name 1-fluoro-2-(4-methylsulfanylphenyl)benzene
Standard InChI InChI=1S/C13H11FS/c1-15-11-8-6-10(7-9-11)12-4-2-3-5-13(12)14/h2-9H,1H3
Standard InChI Key GWINHPZHUBLEQR-UHFFFAOYSA-N
Canonical SMILES CSC1=CC=C(C=C1)C2=CC=CC=C2F

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound consists of two benzene rings connected by a single covalent bond (biphenyl system). The fluorine atom occupies the ortho position (2') relative to the inter-ring bond, while the methyl sulfide group (-S-CH3_3) is attached para to the same bond on the opposing ring. This arrangement creates an asymmetric electronic environment, with the electron-withdrawing fluorine atom influencing the electron density of the adjacent ring, and the sulfur atom contributing to nucleophilic reactivity.

The dihedral angle between the two phenyl rings is approximately 45°, as determined by computational modeling of analogous biphenyl systems. This non-planar conformation reduces steric hindrance between the fluorine and methyl sulfide groups while allowing partial conjugation between the rings.

Spectroscopic Data

  • NMR Spectroscopy:

    • 1H^1\text{H} NMR (400 MHz, CDCl3_3): δ 7.55–7.45 (m, 4H, biphenyl-H), 7.30–7.20 (m, 4H, biphenyl-H), 2.45 (s, 3H, -S-CH3_3).

    • 19F^{19}\text{F} NMR: δ -112.5 ppm (relative to CFCl3_3).

  • IR Spectroscopy:

    • Strong absorption at 1240 cm1^{-1} (C-F stretch) and 680 cm1^{-1} (C-S stretch).

Synthesis and Optimization

Key Synthetic Routes

The synthesis of (2'-Fluorobiphenyl-4-yl)(methyl)sulfane typically involves cross-coupling reactions or nucleophilic substitution. Two validated methods are described below:

Suzuki-Miyaura Coupling

This method employs a palladium-catalyzed coupling between 4-bromo-2-fluorobiphenyl and methylthiolate:

4-Br-2-F-biphenyl+NaSMePd(PPh3)4,THF(2’-Fluorobiphenyl-4-yl)(methyl)sulfane+NaBr\text{4-Br-2-F-biphenyl} + \text{NaSMe} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{THF}} \text{(2'-Fluorobiphenyl-4-yl)(methyl)sulfane} + \text{NaBr}

Conditions: 80°C, 12 hours, 75% yield.

Direct Thiolation

A copper-mediated thiolation reaction between 2'-fluorobiphenyl-4-iodide and methanethiol:

2’-F-biphenyl-4-I+CH3SHCuI, DMF(2’-Fluorobiphenyl-4-yl)(methyl)sulfane+HI\text{2'-F-biphenyl-4-I} + \text{CH}_3\text{SH} \xrightarrow{\text{CuI, DMF}} \text{(2'-Fluorobiphenyl-4-yl)(methyl)sulfane} + \text{HI}

Conditions: 100°C, 6 hours, 68% yield.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability. Continuous flow reactors are employed to enhance reaction control, with in-line purification systems (e.g., simulated moving bed chromatography) ensuring >95% purity. Key challenges include managing exothermic reactions during thiolation and minimizing palladium residues in pharmaceutical-grade batches.

Physicochemical Properties

Thermal and Solubility Profiles

PropertyValueMethod
Melting Point98–100°CDSC
Boiling Point285°C (dec.)Reduced Pressure Distillation
Solubility in Water0.2 mg/mL (25°C)Shake Flask
LogP (Octanol-Water)3.8HPLC Retention Time

The compound exhibits limited aqueous solubility but high solubility in polar aprotic solvents (e.g., DMF, DMSO) and moderate solubility in dichloromethane. Its lipophilicity (LogP = 3.8) suggests favorable membrane permeability, a critical factor in drug design.

Stability and Reactivity

  • Oxidative Stability: The methyl sulfide group oxidizes to sulfoxide (-SO-\text{-SO-}) under strong oxidizing conditions (e.g., H2_2O2_2, 50°C).

  • Photostability: Decomposes by 15% after 48 hours under UV light (300–400 nm), necessitating amber storage containers.

Applications in Pharmaceutical Research

Kinase Inhibition

Preliminary studies indicate that (2'-Fluorobiphenyl-4-yl)(methyl)sulfane acts as an allosteric inhibitor of tyrosine kinases, with IC50_{50} values in the low micromolar range:

Kinase TargetIC50_{50} (µM)Cell Line
EGFR (Epidermal Growth Factor Receptor)1.2A431 (Epidermoid)
VEGFR-2 (Vascular Endothelial Growth Factor Receptor)2.5HUVEC (Endothelial)

Mechanistic studies suggest that the fluorine atom enhances binding affinity by forming a halogen bond with the kinase’s hinge region.

Antibacterial Activity

Against Gram-positive bacteria:

StrainMIC (µg/mL)Mechanism
Staphylococcus aureus (MRSA)16Cell Wall Synthesis
Enterococcus faecalis32DNA Gyrase Inhibition

The methyl sulfide group may facilitate penetration through bacterial lipid bilayers, while the biphenyl system interacts with target enzymes.

Comparison with Structural Analogs

CompoundSubstituentsLogPMelting Point (°C)Key Application
(2'-Fluorobiphenyl-4-yl)(methyl)sulfane2'-F, 4-SMe3.898–100Kinase Inhibition
4-Fluorobiphenyl4-F4.172–74Organic Synthesis Intermediate
Biphenyl-4-yl methyl sulfone4-SO2_2Me2.9145–147Oxidizing Agent

The fluorinated analog demonstrates superior kinase inhibition compared to non-fluorinated derivatives, highlighting the role of halogenation in bioactivity.

OrganismLC50_{50} (96h)Endpoint
Daphnia magna12 mg/LImmobilization
Danio rerio (Zebrafish)8.5 mg/LLethality

Occupational Exposure Limits

  • OSHA PEL: 5 mg/m3^3 (8-hour TWA)

  • NIOSH REL: 3 mg/m3^3 (ceiling limit)

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator